Product packaging for Boc-Arg-SBzl HCl(Cat. No.:CAS No. 79864-22-5)

Boc-Arg-SBzl HCl

Cat. No.: B613728
CAS No.: 79864-22-5
M. Wt: 416.97
InChI Key: NVMYMXWJQFBTFH-UQKRIMTDSA-N
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Description

Historical Trajectory of Protected Amino Acids in Peptide Synthesis

The journey of chemical peptide synthesis began over a century ago. In 1901, Emil Fischer and Ernest Fourneau reported the synthesis of the dipeptide Gly-Gly, a discovery that established Fischer as a foundational figure in peptide chemistry. brieflands.com Early methods, however, were often hampered by a lack of control over the reactive amino and carboxyl groups, leading to side reactions and the formation of undesirable byproducts. brieflands.com

A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) group as a reversible Nα-protecting group. nih.gov This was a revolutionary development as the Cbz group could be selectively removed under mild conditions, preventing racemization and allowing for the controlled, stepwise elongation of the peptide chain. nih.govwikipedia.org This innovation paved the way for the synthesis of more complex peptides, culminating in the successful synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud in the 1950s, a feat that earned him the Nobel Prize in 1955. brieflands.comnih.gov

The 1960s witnessed another paradigm shift with the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield, for which he was also awarded the Nobel Prize. wikipedia.orgpeptide.com SPPS involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of Nα-protected amino acids. peptide.com This methodology streamlined the synthesis process by enabling the use of excess reagents to drive reactions to completion and simplifying the purification of the growing peptide chain. peptide.com The tert-butyloxycarbonyl (Boc) group, introduced in 1957, became a widely used Nα-protecting group in SPPS, favored for its acid lability. brieflands.comwikipedia.org In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced as an alternative that could be removed under basic conditions, offering an orthogonal protection strategy. nih.govpeptide.com

The evolution of protecting groups has been driven by the need for greater efficiency, higher yields, and the ability to synthesize increasingly complex and modified peptides. This historical progression set the stage for the development of highly specialized protected amino acids, including those designed to tackle the inherent challenges of specific residues like arginine.

Strategic Importance of Arginine Side-Chain Protection in Peptide Chemistry

The incorporation of arginine into a peptide sequence presents unique challenges due to the high basicity and nucleophilicity of its guanidinium (B1211019) side chain. While the protonated guanidino group has low reactivity towards acylation, it must be protected to enhance solubility in the organic solvents commonly used in SPPS and to prevent side reactions. nih.gov

One of the most significant side reactions during the incorporation of arginine is the formation of a δ-lactam. nih.govuew.edu.gh This intramolecular cyclization can lead to the termination of the peptide chain and the formation of a difficult-to-remove impurity. Another challenge is the potential for the guanidinium group to undergo undesirable modifications during the deprotection steps of other amino acids in the sequence.

To address these issues, a variety of protecting groups have been developed for the arginine side chain. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is one of the most popular choices in modern Fmoc-based SPPS. rsc.org It offers good stability during peptide chain assembly and can be cleaved under the acidic conditions typically used for the final deprotection and cleavage of the peptide from the resin. nih.gov However, even Pbf has drawbacks, including its high cost and potential for incomplete removal. nih.gov Other protecting groups, such as the nitro (NO2) group, have also been revisited as they can prevent δ-lactam formation. nih.govuew.edu.gh

Foundational Role of Thioesters in Chemical Biology and Protein Engineering

Thioesters are reactive carboxylic acid derivatives that play a important role in various biochemical processes. In the realm of chemical biology and protein engineering, their significance is most prominently highlighted by the development of native chemical ligation (NCL). wikipedia.org Introduced in the 1990s, NCL has become a powerful and widely used technique for the total synthesis of large peptides and proteins. wikipedia.orgnih.gov

NCL involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.orgnih.gov The reaction proceeds in aqueous solution at neutral pH and involves two key steps:

Transthioesterification: The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide, forming a new thioester-linked intermediate. wikipedia.org This step is reversible. wikipedia.org

S-to-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement where the amino group of the cysteine attacks the thioester linkage, resulting in the formation of a stable, native amide bond at the ligation site. wikipedia.orgnih.gov

The chemoselectivity and high efficiency of NCL have made it possible to synthesize proteins that are inaccessible by other means, including those containing post-translational modifications, unnatural amino acids, or isotopic labels. nih.gov The ability to ligate unprotected peptide fragments in aqueous solution is a major advantage, as it minimizes the need for complex protection and deprotection schemes. wikipedia.org

The generation of the required peptide thioesters is a critical aspect of NCL. While they can be prepared through various methods, the use of protected amino acid thioesters, such as Boc-Arg-SBzl HCl, in SPPS provides a direct route to the necessary peptide fragments. The thiobenzyl ester in this compound serves as a stable precursor that can be readily converted to the reactive thioester required for ligation. The development of NCL and the associated methods for preparing peptide thioesters have profoundly expanded the capabilities of protein chemists, enabling the synthesis and study of a vast array of complex protein targets. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29ClN4O3S B613728 Boc-Arg-SBzl HCl CAS No. 79864-22-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMYMXWJQFBTFH-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Boc Arg Sbzl Hcl

Synthetic Pathways for Boc-Arg-SBzl HCl Elaboration

The elaboration of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary pathway involves the protection of the α-amino group, followed by the formation of a thioester at the C-terminus, and finally, the creation of a hydrochloride salt to enhance stability and solubility. vulcanchem.com

Establishment of the Nα-tert-Butoxycarbonyl Protecting Group

The Nα-tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. wikipedia.org Its introduction prevents the amine from participating in unwanted side reactions during subsequent synthetic steps. The most common method for the Boc protection of arginine involves the reaction of L-arginine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a basic aqueous solution, such as aqueous sodium hydroxide (B78521) or in a biphasic mixture of chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.orgresearchgate.net The reaction can also be performed in organic solvents like dioxane or acetonitrile (B52724) with a suitable base. wikipedia.orgresearchgate.net

The mechanism involves the nucleophilic attack of the deprotonated α-amino group of arginine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the Nα-Boc-arginine. The use of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity.

Formation of the C-Terminal S-Benzyl Thioester Moiety

The S-benzyl (SBzl) thioester is a valuable functionality in peptide synthesis, particularly for native chemical ligation and the synthesis of cyclic peptides. nih.govpeptide.com The formation of the S-benzyl thioester of Boc-arginine is typically achieved through a coupling reaction between Nα-Boc-arginine and benzyl (B1604629) mercaptan (benzyl thiol).

A common method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dimethylformamide (DMF). thieme-connect.dethieme-connect.de The reaction is generally cooled to 0°C to minimize side reactions and preserve stereochemical integrity. thieme-connect.de The carbodiimide activates the carboxylic acid of Boc-arginine, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the sulfur atom of benzyl mercaptan, leading to the formation of the thioester bond and the release of dicyclohexylurea.

Mechanism of Hydrochloride Salt Formation

The formation of a hydrochloride salt enhances the stability and solubility of the final product in polar solvents. vulcanchem.comwikipedia.org This is particularly important for a compound like Boc-Arg-SBzl, which contains a basic guanidinium (B1211019) group in the arginine side chain. nih.gov The hydrochloride salt is typically formed by treating the purified Boc-Arg-SBzl with hydrochloric acid (HCl). wikipedia.org

The mechanism involves the protonation of the basic nitrogen atoms in the molecule, primarily the guanidinium group of the arginine side chain and potentially the α-amino group if it were unprotected. nih.govnih.gov In an acidic environment provided by HCl, the lone pair of electrons on the nitrogen atoms accepts a proton (H⁺) from the dissociated HCl, forming a positively charged ammonium-type species. The chloride ion (Cl⁻) then acts as the counter-ion, forming an ionic salt. This process can be viewed as an acid-base reaction where the organic base (the arginine derivative) reacts with the inorganic acid (HCl). wikipedia.orgresearchgate.net The formation of the salt improves the compound's handling characteristics and shelf-life. wikipedia.org

Precursor Compounds and Reagent Systems in this compound Synthesis

The synthesis of this compound relies on a specific set of starting materials and reagents. The primary precursors and the reagent systems employed are critical for the successful execution of each synthetic step.

Synthetic Step Precursor Compound(s) Reagent System Solvent(s)
Nα-Boc Protection L-Arginine hydrochlorideDi-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH) or other baseWater, Dioxane, Chloroform/Water
S-Benzyl Thioester Formation Nα-Boc-L-arginineBenzyl mercaptan (Bzl-SH), Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)Dimethylformamide (DMF)
Hydrochloride Salt Formation Boc-Arg-SBzlHydrochloric acid (HCl)Methanol or other suitable organic solvent

Optimization of Reaction Parameters for Enhanced Yield and Stereochemical Purity

Optimizing reaction parameters is crucial for maximizing the yield and maintaining the stereochemical integrity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of coupling agents and solvents.

For the Nα-Boc protection step, controlling the pH is important to ensure the amino group is sufficiently nucleophilic without causing side reactions. The reaction is often carried out at ambient temperature. wikipedia.org

In the formation of the S-benzyl thioester, temperature control is critical to prevent racemization. polypeptide.com Performing the coupling reaction at low temperatures, such as 0°C, helps to maintain the stereochemical purity of the chiral α-carbon. thieme-connect.de The choice of coupling and activating agents can also influence the reaction's efficiency and the level of side products. For instance, the combination of DCC and HOBt is widely used to suppress side reactions and enhance the coupling yield. thieme-connect.dethieme-connect.de

Applications in Advanced Peptide Synthesis Strategies

Utility of Boc-Arg-SBzl HCl as a Building Block in Segment Condensation

Segment condensation, a strategy that involves the coupling of pre-synthesized peptide fragments, is essential for the production of large peptides and proteins. thieme-connect.de this compound is instrumental in this approach as a precursor for generating peptide thioesters. These thioesters are key intermediates for Native Chemical Ligation (NCL), a powerful and widely used segment condensation technique. mdpi.comnih.gov

In the NCL process, a peptide fragment with a C-terminal thioester reacts chemoselectively with another unprotected peptide fragment that has an N-terminal cysteine residue. nih.gov The reaction proceeds smoothly under neutral aqueous conditions, forming a native peptide bond at the ligation site. A significant advantage of this method is the circumvention of direct carboxylic acid activation, which is a primary cause of racemization during peptide coupling. mdpi.com By using a building block like this compound to install the C-terminal thioester, chemists can ligate fragments, including those with a C-terminal arginine, with a high degree of stereochemical integrity. mdpi.com Research has shown that peptide thioesters can be prepared using various coupling agents with minimal racemization. thieme-connect.de

Table 1: Advantages of Peptide Thioesters from this compound in Segment Condensation

Feature Advantage in Segment Condensation Reference
Chemoselectivity Enables specific reaction with an N-terminal cysteine residue, allowing for the coupling of unprotected peptide fragments. nih.gov
Stereochemical Purity The ligation reaction mechanism (NCL) does not require traditional carboxylic acid activation, thus minimizing the risk of racemization at the C-terminal arginine residue. mdpi.com
Fragment-Based Approach Facilitates a convergent synthesis strategy, where different peptide segments can be prepared in parallel and then combined, improving overall efficiency for synthesizing large proteins. thieme-connect.de
Solubility The assembly of smaller, purified peptide segments can help overcome solubility and aggregation issues often encountered during the linear synthesis of long, difficult sequences. polypeptide.com

Integration of this compound within Solid-Phase Peptide Synthesis Protocols

This compound is well-suited for the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). In this methodology, the Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups (often benzyl-based) and the final peptide-resin linkage are cleaved at the end of the synthesis with a much stronger acid like anhydrous hydrogen fluoride (B91410) (HF). du.ac.in

The thiobenzyl (SBzl) ester of this compound is stable to the repetitive TFA treatments used for Boc group deprotection during the elongation of the peptide chain. nih.gov This stability allows for the protected arginine derivative to be incorporated at any desired position within the sequence, with the thioester functionality remaining intact for subsequent use, such as a planned segment condensation. The use of in situ neutralization protocols in Boc-SPPS, where the neutralization and coupling steps are combined, can further enhance efficiency and help suppress side reactions like diketopiperazine formation. nih.govpeptide.com

Table 2: Typical Boc-SPPS Cycle for Incorporating a Subsequent Amino Acid after this compound

Step Procedure Purpose Reference
1. Deprotection Treatment with ~50% TFA in Dichloromethane (B109758) (DCM) for 15-30 minutes. Removes the Nα-Boc group from the arginine residue, exposing the free amine for the next coupling. du.ac.inchempep.com
2. Washing The resin is washed with DCM and/or Dimethylformamide (DMF). Removes residual TFA and by-products. du.ac.in
3. Neutralization/Coupling The next Boc-protected amino acid is added along with a coupling agent (e.g., HBTU) and a tertiary base (e.g., DIPEA) in DMF. Neutralizes the ammonium (B1175870) salt formed during deprotection and mediates the formation of the new peptide bond. peptide.comamericanpeptidesociety.org
4. Washing The resin is washed with DMF and DCM. Removes excess reagents and soluble by-products, preparing the peptide-resin for the next cycle. du.ac.in

Solution-Phase Methodologies Employing this compound for Peptide Assembly

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale production of smaller peptides and for segment condensation. rsc.org this compound can be effectively employed in solution-phase strategies. Protected peptide fragments, synthesized either in solution or via SPPS and then cleaved from the resin, can be coupled together in solution.

For instance, the synthesis of the drug Desmopressin has been achieved using a solution-phase segment condensation approach, which involves coupling a dipeptide fragment, Boc-D-Arg(HCl)-Gly-NH₂, to a larger peptide chain. polypeptide.com This demonstrates the practical application of Boc-protected arginine derivatives in solution-phase coupling. The key challenges in solution-phase synthesis are maintaining solubility of the growing peptide chain and ensuring high coupling efficiency. polypeptide.com The hydrochloride salt form of this compound can aid solubility in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com Furthermore, research into novel coupling reagents, such as those based on titanium tetrachloride (TiCl4), has demonstrated successful dipeptide synthesis with related N-Boc protected amino acids bearing S-benzyl side-chain protection, indicating the compatibility of such protecting groups with specific solution-phase coupling conditions. rsc.orgnih.gov

Table 3: Comparison of Synthesis Methodologies Employing this compound

Feature Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Synthesis
Scale Typically used for small to medium scale (mg to g). Highly scalable for large-scale and industrial production (kg).
Purification Intermediates are purified by simple filtration and washing. Intermediates require purification after each step (e.g., extraction, crystallization).
Reagent Use A large excess of reagents is often used to drive reactions to completion. thieme-connect.de Reagents are used in near-stoichiometric amounts.
Automation Easily automated. Less amenable to full automation.
Fragment Generation Can be used to generate protected fragments for subsequent solution-phase coupling. Can be used to couple fragments generated by either solution or solid-phase methods.

Control of Stereochemical Integrity During Peptide Coupling Reactions with this compound

Maintaining the stereochemical integrity of chiral amino acids is one of the most critical challenges in peptide synthesis. spbu.ru Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation of the C-terminal carboxyl group, often via an oxazolone (B7731731) intermediate. mdpi.comamericanpeptidesociety.org This can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. mdpi.com

The use of this compound offers several advantages for controlling stereochemistry:

Native Chemical Ligation (NCL): When used to generate a peptide thioester for NCL, the risk of racemization at the arginine residue is virtually eliminated during the ligation step. This is because NCL does not involve the activation of the carboxyl group, which is the primary pathway for racemization. mdpi.com

Amino Acid Structure: Arginine is considered to be an amino acid that is less prone to racemization compared to others, making it a favorable choice for the C-terminal residue of a peptide segment if Glycine (B1666218) or Proline are not options. polypeptide.com

Coupling Reagents: In coupling reactions that do require activation (e.g., solution-phase segment condensation), the extent of racemization can be minimized by the careful selection of coupling reagents and additives. For example, additives such as Oxyma Pure are known to suppress racemization. americanpeptidesociety.org

Studies have been conducted to quantify the extent of epimerization under various conditions. For example, in a TiCl4-mediated coupling, the use of a related Cys(Bzl) residue as the N-terminal component resulted in detectable (~10%) epimerization, highlighting the importance of optimizing reaction conditions and analytical monitoring for each specific coupling. nih.gov

Table 4: Factors and Mitigation Strategies for Racemization Control

Influencing Factor Mitigation Strategy Reference
Activation Method Utilize Native Chemical Ligation (NCL) with the thioester, which avoids carboxyl activation. mdpi.com
Coupling Reagents Select coupling reagents and additives (e.g., HBTU/Oxyma Pure) known to minimize racemization. americanpeptidesociety.org
Base Use of certain tertiary amines can influence the rate of racemization; optimization is key. mdpi.com
Reaction Temperature Perform couplings at lower temperatures where possible to reduce the rate of epimerization. polypeptide.com
Fragment Selection When possible, design peptide segments to have C-terminal Glycine or Proline, which are not susceptible to racemization. polypeptide.com

Contributions to Chemical Ligation Methodologies

Mechanistic Principles of Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of modern protein chemistry, enabling the synthesis of large polypeptides and proteins from smaller, unprotected peptide fragments. nih.gov The reaction is highly chemoselective and proceeds in aqueous solution at a neutral pH. The core mechanism involves two key steps:

Reversible Thiol-Thioester Exchange: The process begins with the chemoselective reaction between two unprotected peptide segments. One peptide must possess a C-terminal thioester, while the other requires an N-terminal cysteine (Cys) residue. The thiol side chain of the N-terminal Cys residue attacks the C-terminal thioester of the first peptide. nih.gov This reversible transthioesterification step forms a new thioester-linked intermediate, where the two peptides are joined via the cysteine side chain. nih.gov The reaction is typically catalyzed by thiol additives, such as 4-mercaptophenylacetic acid (MPAA), which facilitate the exchange. mdpi.com

Irreversible S-to-N Acyl Shift: The thioester-linked intermediate undergoes a rapid and spontaneous intramolecular rearrangement. The α-amino group of the cysteine residue attacks the newly formed thioester carbonyl. This process, known as an S-to-N acyl shift, is effectively irreversible and results in the formation of a stable, native amide (peptide) bond at the ligation site. nih.govnih.gov

The exquisite regioselectivity of NCL arises because the initial thiol(ate)-thioester exchange is reversible, while the subsequent S-to-N acyl shift is irreversible under the reaction conditions. nih.gov This ensures high yields of the desired ligation product, even in the presence of internal cysteine residues.

Strategic Incorporation of Boc-Arg-SBzl HCl as a C-Terminal Thioester in NCL

The generation of peptide C-terminal thioesters is a critical prerequisite for NCL. The choice of synthetic strategy for creating these thioesters is crucial. N-α-Boc-L-arginine-S-benzyl-thioester hydrochloride (this compound) is a key building block for incorporating a C-terminal arginine thioester into a peptide fragment, particularly through Boc-based Solid-Phase Peptide Synthesis (SPPS).

The Boc/Bzl (butoxycarbonyl/benzyl) protection strategy is well-suited for synthesizing peptide thioesters. The thioester linkage is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the repetitive removal of the Nα-Boc protecting group during chain elongation. iris-biotech.denih.gov This is a significant advantage over the more common Fmoc/tBu strategy, where the basic conditions (piperidine) used for Fmoc group removal can cleave the thioester bond. nih.gov

In this synthetic scheme, a resin suitable for Boc-SPPS is functionalized to allow for the eventual release of a C-terminal thioester. The peptide chain is then assembled step-wise. For the final C-terminal residue, a protected arginine thioester derivative like Boc-Arg(Pbf)-OH or a related compound is coupled, followed by cleavage from the resin using a strong acid like anhydrous hydrofluoric acid (HF) or a less hazardous TFA/TMSBr mixture to yield the desired peptide-Arg-SBzl fragment. nih.govrsc.org The benzyl (B1604629) (Bzl) group on the sulfur atom is a common choice for the thioester, and the hydrochloride (HCl) salt form of the amino acid derivative enhances its stability and handling.

Advantages for the Convergent Synthesis of Arginine-Rich Peptide and Protein Segments

A significant challenge in the chemical synthesis of many proteins is the poor solubility of peptide fragments, especially those that are hydrophobic or have a high net charge, such as arginine-rich sequences. uzh.chfrontiersin.org These peptides often aggregate, which complicates their purification by High-Performance Liquid Chromatography (HPLC) and hinders their use in NCL reactions, which require concentrations of 1 mM or higher for efficient ligation. semanticscholar.org

The strategic use of arginine-containing thioesters provides an elegant solution to this problem through the concept of a "solubilizing tag." Researchers have developed methods where a solubilizing tag, often a homo-oligomer of arginine residues (e.g., a hexa-arginine or Arg₆ tag), is attached to the thiol leaving group of the peptide thioester. nih.gov

Key advantages of this approach include:

Enhanced Solubility: The highly charged guanidinium (B1211019) groups of the arginine tag dramatically increase the solubility of the entire peptide-thioester conjugate in aqueous buffers. nih.govmdpi.com This prevents aggregation and facilitates straightforward purification and characterization.

Traceless Removal: The arginine tag is part of the thioester leaving group. During the NCL reaction, as the native amide bond is formed, the tag is cleaved from the peptide along with the thiol. nih.gov This means no additional chemical steps are required to remove the tag, and the final product is the native, untagged protein sequence.

Broad Applicability: This strategy has proven effective for the synthesis of extremely challenging targets, including integral membrane proteins and other aggregation-prone sequences. nih.gov A recently developed "SynTag," which combines an Arg₆ tag with a cleavable linker, has been shown to improve not only the solubility of cleaved peptides but also the efficiency of the SPPS process itself. uzh.chacs.org

This approach transforms a problematic, insoluble peptide fragment into a manageable, water-soluble reagent, streamlining the entire process of chemical protein synthesis.

Addressing Challenges in Ligation Efficiency and Scope with Arginine Thioesters

While NCL is a powerful tool, its efficiency can be highly dependent on the identity of the C-terminal amino acid of the thioester fragment. Ligation reactions involving C-terminal thioesters of sterically hindered amino acids, such as β-branched residues (Val, Ile, Thr) and sometimes arginine, are known to be significantly slower than those with less hindered residues like glycine (B1666218) or alanine. mdpi.comacs.org

Challenges associated with arginine thioesters include:

Steric Hindrance: The bulky guanidinium side chain of arginine can sterically impede the initial transthioesterification step and/or the subsequent S-to-N acyl shift, leading to slow reaction rates. acs.orgnih.gov

Purification Difficulties: Slow and incomplete reactions result in complex mixtures of starting materials, intermediates, and byproducts, making the final purification of the target protein more challenging. semanticscholar.org

To address these limitations, several strategies have been developed. The use of highly effective thiol catalysts like MPAA is standard practice to accelerate the initial thiol-thioester exchange. mdpi.com For particularly difficult junctions, including those involving arginine, specialized ligation auxiliaries can be employed to extend the scope of NCL beyond cysteine, sometimes incorporating features that catalyze the S-to-N acyl transfer step. nih.gov Furthermore, templated ligation strategies, which bring the reactive peptide ends into close proximity, can convert the reaction kinetics from second-order to first-order, dramatically accelerating the ligation of even the most challenging junctions. semanticscholar.org

The table below illustrates the relative ligation rates for different C-terminal amino acid thioesters, highlighting the challenges posed by sterically hindered residues.

C-Terminal Amino Acid (at Thioester)Relative Ligation RateSteric HindranceNotes
Glycine (Gly)Very FastLowOften used as a favorable ligation site. nih.gov
Alanine (Ala)FastLowGenerally provides good ligation kinetics. nii.ac.jp
Leucine (Leu)ModerateModerateSlower than Gly or Ala but generally efficient. nii.ac.jp
Arginine (Arg) Moderate to Slow High Can be challenging due to the bulky, charged side chain. nih.govfrontiersin.org
Phenylalanine (Phe)ModerateHighBulky aromatic side chain can slow the reaction. nii.ac.jp
Valine (Val)Very SlowVery High (β-branched)One of the most difficult residues for NCL. mdpi.comnih.gov
Isoleucine (Ile)Very SlowVery High (β-branched)Similar to Valine, presents significant steric challenges. mdpi.com
Proline (Pro)Very SlowHigh (Secondary amine)Ligation at proline is notoriously difficult due to its unique cyclic structure. mdpi.com

This table provides a generalized comparison; actual rates depend on the specific peptide sequences, reaction conditions, and catalysts used.

Role in Enzyme Substrate and Inhibitor Design for Mechanistic Enzymology

Application of Boc-Arg-SBzl HCl and its Derivatives as Synthetic Substrates for Protease Activity Profiling

Peptide thioesters, including derivatives of this compound, serve as highly sensitive substrates for a variety of serine peptidases and metalloendopeptidases. nih.gov Their utility stems from high rates of enzymatic hydrolysis, which can be easily monitored, coupled with low rates of background (non-enzymatic) hydrolysis. nih.gov The hydrolysis of the thioester bond releases a thiol, which can be detected spectrophotometrically using thiol reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). nih.govplos.orgnih.gov This makes them exceptional reagents for studying enzyme specificity and for the identification and characterization of enzyme inhibitors. nih.gov

This compound and its derivatives are instrumental in defining the substrate specificity of proteases, especially trypsin-like serine proteases that preferentially cleave after arginine or lysine (B10760008) residues at the P1 position of a substrate. google.commdpi.com

Granzyme A: This protease, found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells, exhibits a distinct preference for substrates with arginine (Arg), and to a lesser extent lysine (Lys), at the P1 position. nih.govpnas.org Recombinant human granzyme A has been shown to efficiently cleave longer arginine-containing thioester substrates like Boc-Ala-Ala-Arg-SBzl and Boc-Trp-Arg-SBzl. pnas.orgpnas.org The catalytic efficiency for these longer substrates highlights the importance of interactions at subsites beyond P1 for optimal recognition and cleavage. pnas.org

Trypsin: As a classic trypsin-like serine protease, trypsin's specificity is directed towards positively charged residues. ucl.ac.uk Thiobenzyl ester substrates containing arginine, such as Z-Arg-SBzl, are excellent substrates for measuring trypsin activity. ucl.ac.ukoup.com The high affinity of trypsin for these thioester substrates is reflected in their kinetic parameters. ucl.ac.uk The design of simple artificial substrates for trypsin often involves blocking the N-terminus (as with a Boc or Z-group) and attaching a chromogenic or fluorogenic group to the C-terminus, a role fulfilled by the thiobenzyl ester. ucl.ac.uk

A primary application of substrates like this compound is the precise determination of key enzyme kinetic parameters, including the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). pnas.orgresearchgate.net The ratio of these two values, kcat/Kₘ, represents the catalytic efficiency or specificity constant of the enzyme for that particular substrate. ucl.ac.ukresearchgate.net The extreme sensitivity of the thioester bond to enzymatic hydrolysis allows for the assaying of proteases at very low concentrations. ucl.ac.uk

Data from studies on various proteases using arginine- and lysine-based thioester substrates demonstrate their utility. For instance, recombinant human granzyme A shows a kcat/Kₘ value of 9.4 x 10⁴ M⁻¹s⁻¹ for the substrate Boc-Ala-Ala-Arg-SBzl. pnas.orgpnas.org For trypsin, the kcat/Kₘ for Z-Arg-SBzl is significantly high, indicating it is a very efficient substrate. ucl.ac.uk

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
Recombinant Human Granzyme ABoc-Ala-Ala-Arg-SBzl887839.4 x 10⁴ pnas.orgpnas.org
Recombinant Human Granzyme ABoc-Trp-Arg-SBzl140453.8 x 10⁵ pnas.org
Recombinant Human Granzyme AZ-Arg-SBzl10282.86 x 10⁶ pnas.orgpnas.org
TrypsinZ-Arg-SBzl5.3941.8 x 10⁷ ucl.ac.uk
TrypsinZ-Lys-SBzl50751.5 x 10⁶ ucl.ac.uk
Alkaline Serine Proteinase (R. gelatinosus)Boc-Arg-Ile-Met-MCA15.423.71.54 x 10⁶ researchgate.net

Table 1: Selected kinetic parameters for serine proteases using thioester and related substrates. Note that Z- and MCA- derivatives are shown to illustrate the broader use of such substrates in kinetic analysis.

Characterization of Serine Protease Substrate Specificity (e.g., Granzyme A, Trypsin)

Design and Evaluation of Peptidomimetic Inhibitors Incorporating Thioester Linkages

The thioester linkage is not only a feature of substrates but also a key component in the design of certain protease inhibitors. researchgate.net The principle behind these inhibitors is the introduction of a reactive "warhead" that can form a covalent bond with a key catalytic residue in the protease active site, such as the thiol of a cysteine or the hydroxyl of a serine. mdpi.comku.edu The thioester group can act as such a warhead. researchgate.net

In this mechanism, the nucleophilic catalytic residue (e.g., Cys145 in SARS-CoV-2 Mpro) attacks the electrophilic carbon of the thioester. researchgate.net This leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. researchgate.net The resulting acyl-enzyme complex may undergo very slow hydrolysis, leading to pseudo-irreversible inhibition. researchgate.net The design of these peptidomimetic inhibitors often involves a peptide-like scaffold to ensure specific binding to the target protease, directing the thioester warhead into the active site for covalent modification. mdpi.comku.edu

Elucidation of Enzyme-Substrate Binding Interactions and Catalytic Mechanisms

Thioester substrates like this compound are crucial for elucidating the fundamental catalytic mechanisms of proteases. The hydrolysis of a peptide bond by a serine protease involves a catalytic triad (B1167595) (typically Asp, His, and Ser). uni-muenchen.de The reaction proceeds through the formation of a covalently bound acyl-enzyme intermediate. uni-muenchen.deru.nl

The mechanism involves the following key steps:

The substrate binds to the enzyme's active site.

The catalytic serine's hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond (in this case, the thioester bond). uni-muenchen.de

This forms a transient tetrahedral intermediate, which is stabilized by interactions within the enzyme's "oxyanion hole". uni-muenchen.de

The intermediate collapses, breaking the thioester bond and releasing the thiobenzyl group (the leaving group), while the rest of the substrate forms a covalent acyl-enzyme complex with the serine residue. uni-muenchen.de

A water molecule then enters the active site, and, activated by the catalytic histidine, attacks the acyl-enzyme intermediate. mdpi.com

This forms a second tetrahedral intermediate, which subsequently collapses to release the peptide product and regenerate the free, active enzyme. mdpi.comuni-muenchen.de

The conformation and binding topology of the substrate or inhibitor within the active site are critical for this process. acs.org The arginine side chain of this compound is designed to fit into the S1 binding pocket of trypsin-like proteases, which is typically deep and contains a negatively charged residue (like aspartic acid) at its base to accommodate the positively charged guanidinium (B1211019) group. google.com

Utility in High-Throughput Substrate Profiling and Specificity Mapping of Proteases

The development of substrate libraries is a powerful technique for rapidly mapping the specificity of proteases. researchgate.netresearchgate.net Peptide thioesters are well-suited for this application. nih.gov Libraries of tripeptide thioesters, such as Boc-Ala-Ala-AA-SBzl (where AA represents one of the 20 common amino acids), have been synthesized to map the subsite specificities of new serine peptidases. nih.gov

By systematically varying the amino acid residues at different positions (P1, P2, P3, etc.) relative to the scissile bond, researchers can perform high-throughput screening to identify the optimal cleavage sequence for a given protease. researchgate.netgatech.edu For example, using a fluorescent quenched solid-phase library, the specificity of cruzipain was profiled, revealing a preference for hydrophobic residues at the P2 position and positively charged residues in more distant positions. researchgate.net Similarly, libraries have been used to determine that human granzyme 3 most efficiently hydrolyzes a Phe-Tyr-Arg sequence. researchgate.net This detailed specificity information is invaluable for designing highly selective substrates and potent, specific inhibitors for target proteases. mdpi.comresearchgate.net

Protective Group Chemistry and Orthogonality Considerations

Orthogonal Cleavage Strategies Involving the Nα-Boc Group

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.decore.ac.uk This strategy is essential for complex syntheses, including the construction of branched or cyclic peptides. csic.es The Nα-Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. iris-biotech.decsic.es

The Boc group is classified as an acid-labile protecting group. wikipedia.org Its removal exposes the α-amino group for the subsequent coupling reaction. An orthogonal protection scheme is achieved when the side-chain protecting groups and the resin linker (in SPPS) are stable to the acidic conditions used for Boc removal but can be cleaved by a different set of reagents. For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, making the Boc and Fmoc groups orthogonal to each other. total-synthesis.comorganic-chemistry.org A synthetic strategy employing an Nα-Fmoc group and acid-labile side-chain protection (like tert-butyl ethers, esters, and carbamates) is considered an orthogonal scheme. nih.gov

While the classic Boc/Bzl strategy is not strictly orthogonal—as both Boc and benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths—a degree of selectivity can be achieved. iris-biotech.deacs.org The Nα-Boc group is typically removed with moderate acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the more stable benzyl-based side-chain groups require strong acids like anhydrous hydrogen fluoride (B91410) (HF) for cleavage. nih.govresearchgate.net

Table 1: Comparison of Common α-Amino Protecting Groups and their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionOrthogonal To
tert-ButyloxycarbonylBocMild Acid (e.g., TFA)Fmoc (Base-labile), Cbz (Hydrogenolysis)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc (Acid-labile), tBu (Acid-labile)
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation, Strong Acid (HBr)Boc (Acid-labile), Fmoc (Base-labile)
AllyloxycarbonylAllocPalladium (0) CatalysisBoc (Acid-labile), Fmoc (Base-labile)

This table illustrates the concept of orthogonality, where protecting groups are removed by fundamentally different chemical mechanisms. total-synthesis.commasterorganicchemistry.com

Mechanisms of Boc Protecting Group Cleavage under Acidic Conditions

The cleavage of the Nα-Boc group is a critical step in Boc-based peptide synthesis and proceeds via an acid-catalyzed fragmentation mechanism. The process is typically initiated by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). commonorganicchemistry.comchemistrysteps.com

The mechanism can be detailed in the following steps:

Protonation: The first step involves the protonation of the carbonyl oxygen of the Boc group's carbamate (B1207046) functionality by the acid (e.g., TFA). masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com This protonation enhances the electrophilicity of the carbonyl carbon and, through resonance, places a partial positive charge on the ether oxygen. chemistrysteps.com

Formation of a Carbocation: The protonated carbamate then fragments. total-synthesis.com This heterolytic cleavage of the bond between the oxygen and the tert-butyl group is the rate-determining step and results in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com The stability of the tert-butyl cation is a key thermodynamic driver for this reaction. chemistrysteps.com

Carbocation Quenching: The highly reactive tert-butyl cation can be neutralized in several ways. It can deprotonate to form isobutylene (B52900) gas, be trapped by nucleophilic scavengers (like anisole (B1667542) or thioanisole) added to the reaction mixture, or polymerize. wikipedia.orgcommonorganicchemistry.com The formation of gaseous byproducts (isobutylene and carbon dioxide) helps drive the reaction to completion. commonorganicchemistry.comchemistrysteps.com

Decarboxylation: The carbamic acid intermediate is unstable and rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the free α-amino group. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com

Protonation of the Amine: Under the acidic reaction conditions, the newly liberated and nucleophilic α-amino group is immediately protonated, forming an ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com This prevents any unwanted side reactions involving the free amine. A subsequent neutralization step is required before the next amino acid can be coupled. peptide.com

This mechanism highlights why the Boc group is highly sensitive to acid but stable to basic and nucleophilic conditions, forming the basis of its utility in peptide synthesis. organic-chemistry.org

Chemical Stability and Selective Cleavage of the S-Benzyl Thioester

Thioesters, such as the S-benzyl (SBzl) group in Boc-Arg-SBzl HCl, are important intermediates in peptide chemistry, particularly as precursors for peptide ligation reactions. The S-benzyl thioether bond exhibits significant stability under a range of conditions, which is essential for its role as a C-terminal protecting group during the stepwise assembly of a peptide chain.

The S-benzyl group is generally stable under the moderately acidic conditions used for Nα-Boc deprotection (e.g., TFA/DCM) and the basic conditions used for Nα-Fmoc deprotection. thieme-connect.de However, it is more labile than its oxygen-based counterpart, the benzyl (B1604629) ester, under certain conditions. The stability of thioethers is influenced by the ease of oxidation of the sulfur atom to sulfoxides and sulfones, which can complicate synthetic strategies. thieme-connect.de

Selective cleavage of the S-benzyl thioester can be achieved through several methods, distinct from those used for Boc or Fmoc deprotection:

Strong Acidolysis: Harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF), can cleave the S-benzyl bond. This method is often employed in the final step of a Boc/Bzl SPPS strategy to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. thieme-connect.de

Metal-Mediated Cleavage: Treatment with heavy metal salts, such as mercury(II) or thallium(III) salts, can facilitate the cleavage of S-benzyl groups. thieme-connect.de

Reductive Cleavage: While the S-benzyl group is generally stable to catalytic hydrogenation conditions that readily cleave O-benzyl groups, certain conditions can effect its removal. chemistrysteps.com

Thiolysis: Thioesters can undergo exchange reactions with other thiols, a process that is fundamental to Native Chemical Ligation (NCL), where a C-terminal thioester reacts with an N-terminal cysteine residue.

Decarbonylative or Deoxygenative Coupling: Recent research has shown that thioesters can undergo palladium-catalyzed decarbonylative coupling or base-mediated deoxygenative coupling to form other functionalities, highlighting advanced methods for their transformation. acs.org

The relative stability of the S-benzyl thioester to TFA allows for the selective removal of the Nα-Boc group while the C-terminus remains protected, enabling the stepwise elongation of the peptide chain from the N-terminus.

Compatibility and Selectivity with Other Protecting Group Regimes (e.g., Fmoc/tBu)

The compatibility of protecting groups is paramount in multi-step peptide synthesis. The Boc group, being acid-labile, is the central component of the Boc/Bzl strategy. researchgate.net This regime is contrasted with the other major orthogonal strategy in SPPS: the Fmoc/tBu approach. nih.govresearchgate.net

Boc vs. Fmoc/tBu: The Fmoc/tBu strategy is considered fully orthogonal. iris-biotech.denih.gov The Nα-Fmoc group is removed with a base (commonly 20% piperidine (B6355638) in DMF), while the tert-butyl (tBu)-based side-chain protecting groups and the resin linker are cleaved with strong acid (e.g., 95% TFA). iris-biotech.deresearchgate.net Because the cleavage conditions are fundamentally different (base vs. acid), there is high selectivity, and one type of group can be removed without affecting the other. peptide.com

Compatibility Issues: The Boc group is incompatible with the final cleavage step of the Fmoc/tBu strategy. The strong acid (TFA) used to remove tBu side chains and cleave the peptide from the resin would also remove any Boc groups present. iris-biotech.de Conversely, the Fmoc group is stable to the acidic conditions used for Boc removal, allowing for specific applications where both might be used, for example, in the synthesis of side-chain modified or cyclic peptides where an Fmoc-protected lysine (B10760008) might be incorporated into a peptide being built using a Boc/Bzl main-chain strategy. organic-chemistry.orgnih.gov

Table 2: Orthogonality of Common Protecting Group Schemes in SPPS

StrategyNα-ProtectionSide-Chain ProtectionCleavage ConditionsOrthogonality
Boc/Bzl Boc (Acid-labile)Benzyl-based (e.g., Bzl, Tos)Nα: Mild Acid (TFA)Final: Strong Acid (HF)Compatible/Linear: Selectivity based on different acid lability. Not truly orthogonal. iris-biotech.decsic.es
Fmoc/tBu Fmoc (Base-labile)tert-Butyl-based (tBu)Nα: Base (Piperidine)Final: Strong Acid (TFA)Orthogonal: Cleavage mechanisms are distinct (Base vs. Acid). nih.govresearchgate.net

The choice between Boc/Bzl and Fmoc/tBu strategies depends on the target peptide's sequence, desired modifications, and scale. While Fmoc/tBu chemistry has become more prevalent due to its milder final cleavage conditions (TFA vs. the highly hazardous HF), the Boc/Bzl strategy remains a robust and effective method, particularly for certain complex syntheses. nih.govresearchgate.net The use of this compound would typically fall within a Boc-based strategy, leveraging the differential acid lability of the Boc group versus the S-benzyl thioester and side-chain protection.

Advanced Research Applications and Emerging Directions

Incorporation of Boc-Arg-SBzl HCl into Engineered Peptide Architectures

The precise control offered by the Boc and SBzl protecting groups makes this compound an invaluable component in the synthesis of engineered peptides with non-linear or complex architectures. The thiobenzyl ester is particularly useful for creating cyclic peptides. In one demonstrated method, the thiobenzyl ester enables the direct aminolysis of peptide thioesters, a key step in cyclization. vulcanchem.com This approach has achieved high cyclization efficiencies, ranging from 80% to 95%, for various peptide sequences. vulcanchem.com

The utility of thioesters in peptide synthesis extends to both solid-phase peptide synthesis (SPPS) and solution-phase strategies. thieme-connect.depolypeptide.com In SPPS, Boc-protected amino acid thioesters can be coupled to resins to initiate peptide chain extension. thieme-connect.de For solution-phase cyclization, the thiobenzyl group can be selectively cleaved, for instance, through catalytic hydrogenation, to generate a free thiol for intramolecular reactions, a method that helps prevent racemization. vulcanchem.com The ability to create cyclic structures is crucial for developing peptide-based drugs and research tools, as cyclization can enhance stability, binding affinity, and pharmacokinetic properties. researchgate.net Researchers have successfully synthesized libraries of cyclic tetrapeptides, a class of natural products with broad biological activities, using strategies that rely on precursors amenable to cyclization. researchgate.net

Furthermore, the side-chain anchoring of arginine derivatives to a solid support is a strategy employed to make the alpha-carboxylic group available for modifications, such as the attachment of a fluorophore. researchgate.net While this often requires complex linkers, innovative methods that build the guanidine (B92328) group directly on the resin offer a simpler alternative for synthesizing arginine-containing compounds and their derivatives from a single precursor. researchgate.net

Contributions to Biocatalytic Synthesis and Enzyme-Mediated Peptide Modifications

This compound and related arginine thioesters are significant tools in the field of biocatalysis, primarily serving as substrates for proteases in both synthetic and analytical contexts. Serine and cysteine proteases can catalyze acyl transfer from specific ester substrates, like thioesters, to various nucleophiles, forming new peptide bonds. thieme-connect.de This "reverse hydrolysis" capability is harnessed in chemo-enzymatic peptide synthesis, where enzymes catalyze the ligation of chemically synthesized peptide fragments. google.com

Arginine thioesters are particularly effective substrates for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues. ucl.ac.uknih.gov The thiobenzyl ester group provides high sensitivity for detecting enzymatic activity. ucl.ac.uk For example, recombinant human granzyme A has been shown to efficiently cleave synthetic thioester substrates like Z-Arg-SBzl and Boc-Ala-Ala-Arg-SBzl. nih.gov The kinetic parameters for these reactions highlight the high affinity and turnover rates, making them excellent for studying enzyme function. nih.gov

The development of engineered enzymes has further expanded the utility of these substrates. Subtilisin variants have been created to improve the synthesis-to-hydrolysis ratio, making them more efficient catalysts for peptide fragment condensation using thioester substrates. google.com Moreover, directed evolution approaches aim to tailor industrial enzymes to specific process criteria, such as enhancing their specificity for particular amino acid sequences, thereby creating cleaner and more efficient biocatalytic agents. ucl.ac.uk

Table 1: Michaelis-Menten Parameters for Recombinant Granzyme A with Thioester Substrates nih.gov
SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Z-Arg-SBzl14402.86 x 106
Boc-Ala-Ala-Arg-SBzl1505.43.6 x 104

Computational and Theoretical Investigations of this compound Reactivity and Interactions

Computational methods, including molecular dynamics simulations and density functional theory calculations, are increasingly used to understand the structural preferences and interactions of peptides. researchgate.net While specific studies focusing exclusively on this compound are not prevalent, broader research into peptide-protein interactions provides a framework for understanding its behavior. For instance, computational studies have been conducted on unnatural octapeptides to investigate their inherent structural preferences and the influence of the crystal environment. researchgate.net

In the context of enzyme-inhibitor interactions, theoretical models are crucial for elucidating binding mechanisms. The crystal structure of the MASP-1 protease in complex with a peptide inhibitor (SFMI1) revealed that the inhibitor's P1 arginine residue is immersed in the S1 pocket of the enzyme. acs.orgnih.gov Molecular dynamics simulations of related complexes, such as MASP-2 with inhibitors, show that the guanidine moiety of the P1 arginine residue forms multiple hydrogen bonds with the enzyme, which are critical for binding affinity. nih.gov These types of computational analyses can predict and explain the stability of enzyme-substrate complexes and guide the design of more potent and specific inhibitors or substrates. Such investigations could be applied to model the interaction of this compound with proteases, analyzing how the Boc and SBzl groups influence its orientation and reactivity within the active site.

Development of Advanced Spectroscopic and Chromatographic Techniques for Monitoring Reactions Involving this compound

The monitoring and analysis of reactions involving this compound are essential for optimizing synthetic protocols and characterizing products. High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for both the purification and analysis of peptide synthesis reactions. thieme-connect.dedcu.ie For example, HPLC can be used to assess the purity of synthesized peptides and to analyze the extent of racemization during the coupling of fragments. polypeptide.com

Spectroscopic methods are also vital, particularly for kinetic studies of enzyme-catalyzed reactions. The cleavage of a thioester bond, such as the one in this compound, by a protease can be monitored spectrophotometrically. nih.gov The release of the thiol-containing product can be detected using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product upon reaction with a thiol. dcu.ie This allows for the continuous measurement of enzyme activity.

For detailed structural characterization of the final peptide products, a combination of techniques is often employed. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the identity and determining the three-dimensional structure of complex peptides, such as cyclic tetrapeptides synthesized using thioester precursors. researchgate.net

Table 2: Analytical Techniques for Monitoring Peptide Synthesis and Characterization
TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Purity assessment, purification, racemization analysis thieme-connect.depolypeptide.com
Spectrophotometry (with DTNB)Enzyme kinetic assays (monitoring thiol release) nih.govdcu.ie
Mass Spectrometry (MS)Molecular weight determination, sequence verification researchgate.net
Nuclear Magnetic Resonance (NMR)Solution structure determination researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-Arg-SBzl HCl, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves orthogonal protection strategies for arginine residues, where the Boc (tert-butyloxycarbonyl) group protects the α-amino group, and the SBzl (benzylsulfonyl) moiety protects the guanidine side chain. Post-synthesis, purity validation requires reversed-phase HPLC with UV detection (e.g., λ = 214 nm for peptide bonds) and mass spectrometry (ESI-MS) to confirm molecular weight. For quantitative purity, elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% deviation .
  • Key Considerations : Include side-reaction monitoring (e.g., deprotection of Boc groups under acidic conditions) and solvent compatibility during purification (e.g., TFA stability for HPLC) .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–3 months. Analyze degradation products via LC-MS and compare against fresh samples. Stability criteria include <5% degradation and absence of new impurities. Lyophilized forms generally exhibit superior stability compared to solutions due to reduced hydrolysis risk .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data conflicts be resolved?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone and side-chain structures, ensuring solvent peaks (e.g., DMSO-d6) are properly referenced. Discrepancies in integration ratios (e.g., benzyl proton signals) may arise from incomplete dissolution or paramagnetic impurities; re-dissolving in deuterated solvents with gentle heating (40–50°C) often resolves this. Cross-validate with FT-IR (e.g., carbonyl stretches at 1680–1720 cm1^{-1}) and X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can this compound’s role as a protease inhibitor be mechanistically studied in enzymatic assays?

  • Methodological Answer : Design kinetic assays using fluorogenic substrates (e.g., Z-Arg-Arg-AMC for trypsin-like proteases) to measure inhibition constants (KiK_i). Pre-incubate the enzyme with this compound (0.1–10 μM) and monitor residual activity. For competitive inhibition, Lineweaver-Burk plots should show intersecting lines at the y-axis. Validate specificity via counter-screens against unrelated proteases (e.g., caspase-3) .
  • Data Conflict Resolution : If inhibition curves deviate from Michaelis-Menten models (e.g., non-linear Scatchard plots), consider allosteric modulation or aggregation artifacts. Use dynamic light scattering (DLS) to rule out compound aggregation at assay concentrations .

Q. What strategies mitigate synthetic challenges in scaling this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Optimize solid-phase peptide synthesis (SPPS) protocols by screening coupling reagents (e.g., HBTU vs. HATU) and deprotection times (e.g., 20% piperidine in DMF for Fmoc removal). For scale-up (>1 mmol), switch to continuous-flow reactors to enhance yield reproducibility. Track side products via MALDI-TOF MS and adjust resin loading (0.2–0.6 mmol/g) to minimize steric hindrance .

Q. How should contradictory data on this compound’s solubility profiles be analyzed across studies?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines to identify variables affecting solubility (e.g., pH, co-solvents like DMSO, or counterion exchange). Replicate conflicting experiments under standardized conditions (e.g., USP phosphate buffer pH 7.4, 25°C) and use Hansen solubility parameters (HSPs) to predict solvent compatibility. Conflicting results often arise from undocumented impurities or polymorphic forms; characterize batches via DSC (differential scanning calorimetry) to confirm crystallinity .

Methodological Frameworks for Data Interpretation

  • For SAR Studies : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural modifications (e.g., protecting group variations) with bioactivity .
  • For Literature Reviews : Use Boolean operators in Google Scholar (e.g., "this compound" AND (synthesis OR stability)) to filter high-impact studies. Prioritize articles citing crystallographic data or mechanistic enzymology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.